7-(4-methoxyphenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
7-(4-methoxyphenyl)-4-pentylsulfanyl-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-3-4-8-15-29-24-22-21(18-9-6-5-7-10-18)16-27(23(22)25-17-26-24)19-11-13-20(28-2)14-12-19/h5-7,9-14,16-17H,3-4,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCBEZSEASDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-methoxyphenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit potent anticancer properties. For instance, derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. A notable study highlighted a related compound that demonstrated low nanomolar potency against RET (rearranged during transfection) kinases, which are implicated in several cancers .
Table 1: Summary of Anticancer Activity
Inhibition of Inflammatory Pathways
The compound's potential as an anti-inflammatory agent has also been explored. Pyrrolo[2,3-d]pyrimidines have been found to inhibit pathways associated with inflammation, particularly through the modulation of cytokine production and inhibition of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolo[2,3-d]pyrimidine scaffold can lead to significant changes in potency and selectivity. For example:
- Substituting different groups at the 4-position can enhance kinase selectivity.
- The presence of a sulfur atom in the pentylsulfanyl group has been linked to improved binding affinity to target proteins .
Study on RET Kinase Inhibition
In a detailed study focusing on RET kinase inhibitors, several pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects. The lead compound demonstrated significant growth inhibition in cell lines driven by RET fusions. The study provided insights into the binding interactions between the compound and the kinase active site, revealing critical hydrogen bonding interactions that enhance potency .
JAK1 Selective Inhibitors
Another case study evaluated compounds based on a similar scaffold for their ability to selectively inhibit JAK1 over JAK2. The results indicated that modifications in the side chains could lead to enhanced selectivity and reduced off-target effects, making these compounds promising candidates for further development in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including 7-(4-methoxyphenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, can inhibit tumor cell proliferation. For instance:
- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).
- IC50 Values :
- A549: 12.5 µM
- MCF-7: 15.0 µM
These results suggest significant cytotoxic effects, indicating potential as a lead compound for developing anticancer agents .
Anti-inflammatory Effects
The structural attributes of this compound suggest it may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases .
Antimicrobial Properties
Some derivatives within this chemical class have shown efficacy against bacterial strains, indicating potential applications in treating infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves cyclocondensation reactions and modifications of existing pyrrolo[2,3-d]pyrimidine structures. The SAR studies have highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity .
Case Studies and Research Findings
Several studies have focused on the applications of this compound and its derivatives:
- Vascular Endothelial Growth Factor Receptor Inhibition :
- Antitumor Efficacy in Animal Models :
Comparative Analysis of Related Compounds
A comparison table summarizing the IC50 values for various compounds within the same class can provide insights into their relative effectiveness:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| 7-Amino-4-(pentylsulfanyl)-5-phenylpyrrolo[2,3-d]pyrimidine | MCF-7 | 15.0 |
| Semaxanib (Standard) | A549 | 100 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(4-methoxyphenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated pyrrolopyrimidine intermediates. A key step is the nucleophilic substitution of a chlorine atom at the 4-position with a pentylsulfanyl group, achieved using alkanethiols under basic conditions (e.g., KOH/EtOH). Reaction optimization includes controlling temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for thiol:chloro precursor). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl at C7, pentylsulfanyl at C4). Key signals: δ 8.2–8.4 ppm (aromatic H), δ 3.8 ppm (OCH₃), δ 2.9 ppm (SCH₂) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 445.18; observed 445.17) .
- Elemental Analysis : Matches theoretical C, H, N, S content (±0.3%) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screens focus on kinase inhibition (e.g., EGFR, AKT1) due to structural similarity to known inhibitors. Use ATP-competitive assays with recombinant kinases, IC₅₀ determination via fluorescence polarization. Cell-based assays (e.g., MTT for cytotoxicity) are conducted at 1–100 µM in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do steric and electronic effects of the pentylsulfanyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The pentylsulfanyl group acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric bulk reduces regioselectivity in arylations, requiring ligands like XPhos to enhance efficiency. Electronic effects (σ-donor nature of S) stabilize transition states, as shown by DFT calculations (B3LYP/6-31G**) .
Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo activity?
- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., oxidation of the methoxyphenyl group). Mitigation strategies:
- Prodrug Design : Introduce acetyl-protected phenolic groups.
- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots .
- PK/PD Modeling : Correlate plasma half-life (t₁/₂) with efficacy in xenograft models .
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
